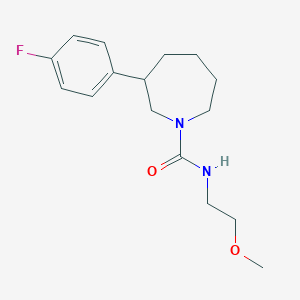

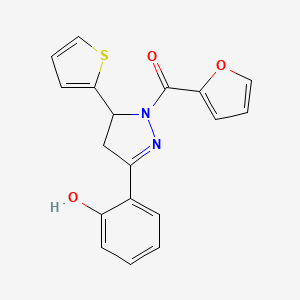

![molecular formula C20H17N3O2S B2391597 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893966-15-9](/img/structure/B2391597.png)

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that features an imidazo[2,1-b]thiazole moietyThe imidazo[2,1-b]thiazole ring system is known for its diverse biological activities, making it a valuable scaffold in drug discovery .

Mechanism of Action

Target of Action

The primary target of 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate and, consequently, coenzyme A, affecting various metabolic processes within the cell .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . Coenzyme A is a crucial cofactor in numerous biochemical reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the disruption of these pathways can have significant downstream effects on the cell’s metabolism .

Pharmacokinetics

The compound was designed with in silico admet prediction, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . The most active derivative of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . Furthermore, no acute cellular toxicity was observed, suggesting a selective inhibition of Mycobacterium tuberculosis .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide are largely influenced by its imidazo[2,1-b]thiazole core . This core is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Imidazo[2,1-b]thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities . These compounds have shown pronounced effects against a broad panel of human tumor cell lines . Therefore, it is plausible that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The synthesis of imidazo[2,1-b]thiazole derivatives involves a sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . This suggests that the compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with α-halocarbonyl compounds to form the imidazo[2,1-b]thiazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Levamisole: An anthelmintic drug with immunomodulatory properties.

WAY-181187: An anxiolytic agent.

Pifithrin-β: An antineoplastic agent.

Uniqueness

2-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide stands out due to its unique combination of the imidazo[2,1-b]thiazole core with ethoxy and benzamide groups. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name |

2-ethoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-25-18-9-4-3-8-16(18)19(24)21-15-7-5-6-14(12-15)17-13-23-10-11-26-20(23)22-17/h3-13H,2H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMCTMLIOIKQEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

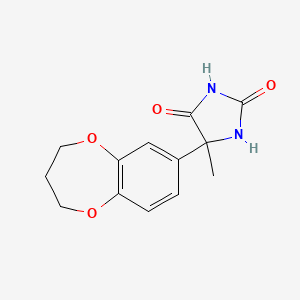

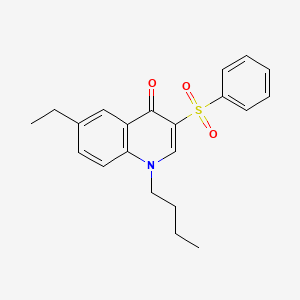

![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)

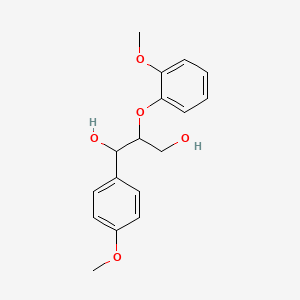

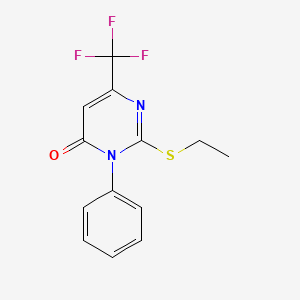

![5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2391523.png)

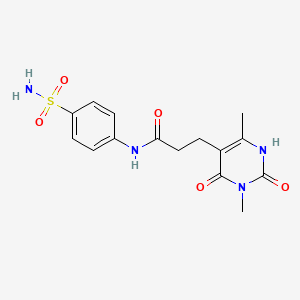

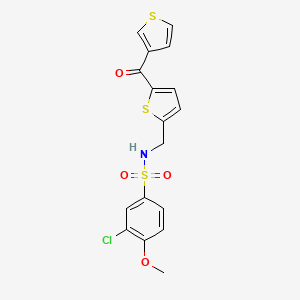

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![5-ethyl-2-{[1-(pyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2391528.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)